2-Amino-n-(2,5-dimethylphenyl)benzamide
Overview
Description
It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections . Erythromycin gluceptate is particularly valued for its broad-spectrum antibacterial activity and its ability to be administered intravenously, making it suitable for severe infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin gluceptate is synthesized by reacting erythromycin with gluconic acid. The reaction typically involves the formation of a salt between erythromycin and gluconic acid, resulting in erythromycin gluceptate . The process requires careful control of pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of erythromycin gluceptate involves fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to form erythromycin gluceptate. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modification is carried out under controlled conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Erythromycin gluceptate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can affect the stability and efficacy of the compound.
Common Reagents and Conditions
Hydrolysis: Erythromycin gluceptate can hydrolyze in aqueous solutions, especially under acidic or basic conditions.
Major Products Formed
The major products formed from the hydrolysis of erythromycin gluceptate are erythromycin and gluconic acid. Oxidation can lead to various degradation products, which are generally inactive .
Scientific Research Applications
Erythromycin gluceptate has a wide range of scientific research applications:
Mechanism of Action
Erythromycin gluceptate exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from growing and reproducing, ultimately leading to their death . The molecular target of erythromycin gluceptate is the 23S rRNA within the 50S ribosomal subunit, and the inhibition of protein synthesis occurs through the blockage of transpeptidation and translocation reactions .
Comparison with Similar Compounds
Erythromycin gluceptate belongs to the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, erythromycin gluceptate has the following unique features:
Broad-Spectrum Activity: Erythromycin gluceptate has a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Intravenous Administration: Unlike some other macrolides, erythromycin gluceptate can be administered intravenously, making it suitable for severe infections.
List of Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
- Telithromycin
Erythromycin gluceptate stands out due to its unique combination of broad-spectrum activity, stability, and suitability for intravenous administration.
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFIDOVWVGKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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